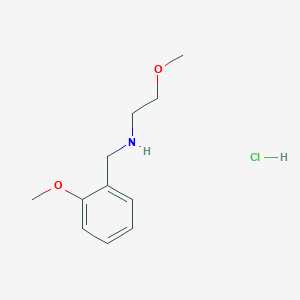

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride

Description

Properties

IUPAC Name |

2-methoxy-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-13-8-7-12-9-10-5-3-4-6-11(10)14-2;/h3-6,12H,7-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVCKGAKJNTYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxyethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-methoxyethylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired amine product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Synthetic Chemistry

Mitsunobu Reaction

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is utilized in the Mitsunobu reaction, a method for converting alcohols into nucleophiles. This reaction is significant in synthetic organic chemistry but can produce undesired by-products, complicating purification processes.

| Reaction Type | Description |

|---|---|

| Mitsunobu Reaction | Converts alcohols into nucleophiles; involves hazardous reagents and produces by-products. |

Medicinal Chemistry

Anti-inflammatory Drug Development

The compound has shown potential as a small molecule inhibitor of semicarbazide-sensitive amine oxidase (SSAO), which is implicated in inflammatory processes. In vivo studies indicate that it can significantly reduce inflammation, as demonstrated in a rat model of LPS-induced lung inflammation.

| Application Area | Findings |

|---|---|

| Anti-inflammatory Drugs | Significant reduction in inflammation (55% reduction in transmigrated cells) when administered at 10 mg/kg. |

Radical Aminochlorination

The compound serves as a bifunctional reagent for the radical aminochlorination of maleimides, showcasing its versatility in synthetic applications. This method provides a new approach to utilizing amine hydrochloride salts beyond traditional amination reactions.

| Application Area | Methodology | Outcomes |

|---|---|---|

| Radical Aminochlorination | Copper-catalyzed aminochlorination of maleimides | New utilization of amine hydrochloride salts; expands synthetic methodologies. |

Case Study 1: Anti-inflammatory Activity

In a study focused on the anti-inflammatory properties of this compound, researchers administered the compound to rats subjected to LPS-induced lung inflammation. The results indicated a significant reduction in inflammatory markers, suggesting its potential as an effective therapeutic agent against inflammation-related diseases.

Case Study 2: Synthetic Applications

Another study highlighted the use of this compound in the Mitsunobu reaction, where it facilitated the conversion of various alcohols into their corresponding nucleophiles. Although the reaction produced several by-products, the utility of this compound as a reagent was reaffirmed through successful synthesis outcomes.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and amine functionality allow it to bind to active sites or interact with other molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Bis(2-methoxyethyl)amine: Similar in structure but lacks the benzyl group.

2,4-Dimethoxybenzylamine: Contains two methoxy groups on the benzyl ring but differs in the position of the methoxy groups.

2-Methoxyethylamine: Contains a single methoxy group on the ethylamine moiety.

Uniqueness

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is unique due to the presence of both methoxybenzyl and methoxyethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.

Biological Activity

(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : 248.73 g/mol

- CAS Number : 1158345-18-6

The compound features two methoxy groups attached to a benzyl and an ethyl amine structure, which may enhance its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy groups may play a crucial role in modulating the compound's reactivity and affinity for biological receptors.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell walls and inhibiting growth.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating inflammatory pathways, although specific mechanisms remain under investigation.

Research Findings

Recent studies have examined the biological activity of similar compounds, providing insights into the potential effects of this compound:

Case Studies

- Antiproliferative Activity : A study on methoxy-substituted benzimidazole derivatives demonstrated significant antiproliferative effects against cancer cell lines, with IC50 values ranging from 1.2 to 5.3 µM for various derivatives . This suggests that similar substitutions in this compound could yield promising results.

- Antioxidative Activity : Compounds with methoxy groups have shown enhanced antioxidative capacities, indicating that this compound may also exhibit this property . The presence of methoxy groups can stabilize free radicals, potentially reducing oxidative stress in cells.

Comparison of Biological Activities in Related Compounds

| Compound Name | Antimicrobial Activity | Antiproliferative Activity (IC50 µM) | Antioxidative Activity |

|---|---|---|---|

| (2-Methoxybenzyl)(2-methoxyethyl)amine | Moderate | TBD | TBD |

| N-substituted benzimidazole derivatives | Strong | 1.2 - 5.3 | Significant |

| Hydroxy-substituted carboxamide derivatives | Weak | 3.1 - 4.8 | Enhanced |

Q & A

Q. How are process-related impurities (e.g., genotoxic alkyl chlorides) controlled during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.